molecular formula C7H14F2N2 B8133080 [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine

[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine

Cat. No.: B8133080
M. Wt: 164.20 g/mol
InChI Key: ICYDMKLCGNFEEL-UHFFFAOYSA-N
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Description

[2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine: is a chemical compound with the molecular formula C7H14F2N2 It is characterized by the presence of a pyrrolidine ring substituted with a difluoroethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Difluoroethyl Group: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a difluoroethyl halide.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Difluoroethyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the effects of difluoroethyl and methanamine groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The methanamine group can interact with biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,2-Difluoroethyl)pyrrolidine]: Lacks the methanamine group, which may result in different chemical and biological properties.

    [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol: Contains a hydroxyl group instead of a methanamine group, leading to different reactivity and applications.

    [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]acetic acid: Features a carboxylic acid group, which can significantly alter its chemical behavior and biological activity.

Uniqueness

The presence of both the difluoroethyl and methanamine groups in [2-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine makes it unique among similar compounds

Properties

IUPAC Name

[2-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2/c8-6(9)4-7(5-10)2-1-3-11-7/h6,11H,1-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYDMKLCGNFEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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